molecular formula C14H14O2S2 B184231 Benzene, [[2-(phenylsulfonyl)ethyl]thio]- CAS No. 29290-71-9

Benzene, [[2-(phenylsulfonyl)ethyl]thio]-

Cat. No. B184231
CAS RN: 29290-71-9
M. Wt: 278.4 g/mol
InChI Key: HVRFBKAMRWDDMG-UHFFFAOYSA-N
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Description

“Benzene, [[2-(phenylsulfonyl)ethyl]thio]-” is an organic compound with the molecular formula C14H14O2S2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of “Benzene, [[2-(phenylsulfonyl)ethyl]thio]-” consists of a benzene ring attached to a sulfonyl group and an ethyl group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, [[2-(phenylsulfonyl)ethyl]thio]-” would be determined by its molecular structure. It has a molecular weight of 278.4 . Other properties such as boiling point, melting point, and solubility would need to be determined experimentally .

Safety And Hazards

The safety and hazards associated with “Benzene, [[2-(phenylsulfonyl)ethyl]thio]-” are not specified in the available resources. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for research on “Benzene, [[2-(phenylsulfonyl)ethyl]thio]-” could include exploring its potential uses in various chemical reactions or studying its properties in more detail . As with all scientific research, future work would be guided by the results of previous studies and the needs of the scientific community.

properties

IUPAC Name

2-(benzenesulfonyl)ethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S2/c15-18(16,14-9-5-2-6-10-14)12-11-17-13-7-3-1-4-8-13/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRFBKAMRWDDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353198
Record name Benzene, [[2-(phenylsulfonyl)ethyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, [[2-(phenylsulfonyl)ethyl]thio]-

CAS RN

29290-71-9
Record name Benzene, [[2-(phenylsulfonyl)ethyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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